5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)-
Overview
Description
5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- is an organic compound with a complex structure that includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- typically involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The specific reaction conditions include:
Condensation Reaction: Acetylacetone and phenol undergo a condensation reaction to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to produce 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)-.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzosuberone: Another benzocycloheptene derivative with similar structural features.
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: A closely related compound with slight structural variations.
Uniqueness
5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-3-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-6-8-14(9-7-13)16-11-10-15-4-2-3-5-18(19)17(15)12-16/h6-12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRGZLDUQJFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(CCCCC3=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436059 | |
Record name | 3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-86-4 | |
Record name | 3-(4-methylphenyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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